Cas no 1156817-81-0 ((5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone)

(5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone Chemical and Physical Properties
Names and Identifiers
-
- (5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone
- VS-11085
- CS-0329528
- STL250640
- DB-179304
- 4-FLUORO-3-(4-METHYLPIPERAZINE-1-CARBONYL)ANILINE
- 1156817-81-0
- AKOS005841067
- (5-amino-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone
- SCHEMBL3400169
- (5-amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- (5-Amino-2-fluorophenyl)(4-methyl-1-piperazinyl)methanone
- BBL032224
-
- Inchi: InChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7,14H2,1H3
- InChI Key: DAPYBBFCGSXMRN-UHFFFAOYSA-N
- SMILES: CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)F
Computed Properties
- Exact Mass: 237.12774030g/mol
- Monoisotopic Mass: 237.12774030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 49.6Ų
(5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400198-5g |
(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone |
1156817-81-0 | 98% | 5g |
¥11896.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400198-500mg |
(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone |
1156817-81-0 | 98% | 500mg |
¥3880.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400198-1g |
(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone |
1156817-81-0 | 98% | 1g |
¥6017.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400198-10g |
(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone |
1156817-81-0 | 98% | 10g |
¥13885.00 | 2024-08-09 |
(5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone Related Literature
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on (5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone
Research Brief on (5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone (CAS: 1156817-81-0): Recent Advances and Applications
The compound (5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone (CAS: 1156817-81-0) has recently garnered significant attention in the chemical biology and pharmaceutical research communities due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery.
Recent studies have highlighted the compound's structural uniqueness, featuring a fluorophenyl moiety linked to a methylpiperazine group via a carbonyl bridge. This configuration is believed to contribute to its selective binding affinity for specific biological targets, particularly in the central nervous system (CNS). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit potent activity as dopamine receptor modulators, suggesting potential applications in neuropsychiatric disorders.
In terms of synthetic approaches, novel methodologies have been developed to improve the yield and purity of 1156817-81-0. A recent patent application (WO2023056123) describes an optimized three-step synthesis starting from 2-fluoro-5-nitrobenzoic acid, achieving an overall yield of 68% with >99% purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical studies.
Pharmacokinetic studies conducted in rodent models have revealed favorable absorption and distribution profiles for this compound, with particular penetration of the blood-brain barrier. The methylpiperazine moiety appears to enhance solubility while maintaining CNS bioavailability, as reported in a 2024 Molecular Pharmaceutics publication. These properties make it an attractive candidate for further development as a CNS-active therapeutic agent.
Emerging applications in oncology have also been identified. Preliminary in vitro data presented at the 2023 AACR Annual Meeting showed that (5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone derivatives exhibit inhibitory effects on certain kinase pathways involved in tumor proliferation. While these findings are preliminary, they suggest potential for structure-activity relationship (SAR) optimization in cancer drug discovery programs.
Safety profiling remains an active area of investigation. Recent toxicological assessments indicate a favorable initial safety window, though comprehensive studies are ongoing. Researchers emphasize the need for thorough evaluation of potential off-target effects, particularly given the compound's interaction with multiple neurotransmitter systems.
In conclusion, (5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone represents a promising scaffold with diverse therapeutic potential. Continued research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological profile for specific clinical applications. The compound's unique chemical features and demonstrated biological activities position it as a valuable tool for both basic research and drug development in multiple therapeutic areas.
1156817-81-0 ((5-amino-2-fluorophenyl)(4-methyl-1-piperazinyl)-Methanone) Related Products
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)




